molecular formula C6H9N3O B2625947 1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 1249221-66-6

1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B2625947
CAS No.: 1249221-66-6
M. Wt: 139.158
InChI Key: LHTJITWSNBQNJM-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound characterized by the presence of a triazole ring attached to a butanone structure. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1,2,4-triazole with butanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with butanone .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,2,4-triazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTJITWSNBQNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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